Cas no 1597229-93-0 (3-fluoro-3-4-(trifluoromethyl)pyridin-3-ylpropan-1-amine)

3-fluoro-3-4-(trifluoromethyl)pyridin-3-ylpropan-1-amine structure
1597229-93-0 structure
商品名:3-fluoro-3-4-(trifluoromethyl)pyridin-3-ylpropan-1-amine
CAS番号:1597229-93-0
MF:C9H10F4N2
メガワット:222.182715892792
CID:6520440
PubChem ID:102709290

3-fluoro-3-4-(trifluoromethyl)pyridin-3-ylpropan-1-amine 化学的及び物理的性質

名前と識別子

    • 3-fluoro-3-4-(trifluoromethyl)pyridin-3-ylpropan-1-amine
    • EN300-2007235
    • 3-fluoro-3-[4-(trifluoromethyl)pyridin-3-yl]propan-1-amine
    • 1597229-93-0
    • インチ: 1S/C9H10F4N2/c10-8(1-3-14)6-5-15-4-2-7(6)9(11,12)13/h2,4-5,8H,1,3,14H2
    • InChIKey: YTJNNFDZSBKCAN-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=NC=CC=1C(F)(F)F)CCN

計算された属性

  • せいみつぶんしりょう: 222.07801098g/mol
  • どういたいしつりょう: 222.07801098g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 195
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 38.9Ų

3-fluoro-3-4-(trifluoromethyl)pyridin-3-ylpropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2007235-10.0g
3-fluoro-3-[4-(trifluoromethyl)pyridin-3-yl]propan-1-amine
1597229-93-0
10g
$7497.0 2023-05-25
Enamine
EN300-2007235-5g
3-fluoro-3-[4-(trifluoromethyl)pyridin-3-yl]propan-1-amine
1597229-93-0
5g
$4517.0 2023-09-16
Enamine
EN300-2007235-0.5g
3-fluoro-3-[4-(trifluoromethyl)pyridin-3-yl]propan-1-amine
1597229-93-0
0.5g
$1495.0 2023-09-16
Enamine
EN300-2007235-1.0g
3-fluoro-3-[4-(trifluoromethyl)pyridin-3-yl]propan-1-amine
1597229-93-0
1g
$1742.0 2023-05-25
Enamine
EN300-2007235-5.0g
3-fluoro-3-[4-(trifluoromethyl)pyridin-3-yl]propan-1-amine
1597229-93-0
5g
$5056.0 2023-05-25
Enamine
EN300-2007235-10g
3-fluoro-3-[4-(trifluoromethyl)pyridin-3-yl]propan-1-amine
1597229-93-0
10g
$6697.0 2023-09-16
Enamine
EN300-2007235-0.05g
3-fluoro-3-[4-(trifluoromethyl)pyridin-3-yl]propan-1-amine
1597229-93-0
0.05g
$1308.0 2023-09-16
Enamine
EN300-2007235-2.5g
3-fluoro-3-[4-(trifluoromethyl)pyridin-3-yl]propan-1-amine
1597229-93-0
2.5g
$3051.0 2023-09-16
Enamine
EN300-2007235-0.1g
3-fluoro-3-[4-(trifluoromethyl)pyridin-3-yl]propan-1-amine
1597229-93-0
0.1g
$1371.0 2023-09-16
Enamine
EN300-2007235-0.25g
3-fluoro-3-[4-(trifluoromethyl)pyridin-3-yl]propan-1-amine
1597229-93-0
0.25g
$1432.0 2023-09-16

3-fluoro-3-4-(trifluoromethyl)pyridin-3-ylpropan-1-amine 関連文献

3-fluoro-3-4-(trifluoromethyl)pyridin-3-ylpropan-1-amineに関する追加情報

Introduction to 3-fluoro-3-4-(trifluoromethyl)pyridin-3-ylpropan-1-amine (CAS No. 1597229-93-0)

3-fluoro-3-4-(trifluoromethyl)pyridin-3-ylpropan-1-amine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 1597229-93-0, belongs to a class of pyridine derivatives that are widely explored for their pharmacological properties. The presence of both fluorine and trifluoromethyl substituents in its molecular structure enhances its chemical reactivity and biological efficacy, making it a promising candidate for further research and development.

The molecular structure of 3-fluoro-3-4-(trifluoromethyl)pyridin-3-ylpropan-1-amine consists of a pyridine ring substituted at the 3-position with a propylamine group, which is further modified by a fluorine atom and a trifluoromethyl group at the 4-position. This arrangement imparts specific electronic and steric properties to the molecule, influencing its interactions with biological targets. The fluorine atom, in particular, is known for its ability to modulate metabolic stability and binding affinity, while the trifluoromethyl group contributes to lipophilicity and metabolic resistance.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from fluorinated pyridine scaffolds. These compounds have shown promise in various therapeutic areas, including oncology, immunology, and central nervous system disorders. The structural motif of 3-fluoro-3-4-(trifluoromethyl)pyridin-3-ylpropan-1-amine aligns well with this trend, as it combines the favorable properties of fluorinated heterocycles with an amine functionalities that are commonly found in bioactive molecules.

One of the most compelling aspects of 3-fluoro-3-4-(trifluoromethyl)pyridin-3-ylpropan-1-amine is its potential as a scaffold for drug discovery. The pyridine ring serves as a privileged structure in medicinal chemistry, known for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The presence of both fluorine and trifluoromethyl groups allows for fine-tuning of these interactions, enabling the design of molecules with enhanced potency and selectivity.

Recent studies have highlighted the importance of fluorinated pyridines in the development of next-generation therapeutics. For instance, compounds containing similar structural motifs have been reported to exhibit inhibitory activity against various enzymes and receptors involved in disease pathways. The amine group in 3-fluoro-3-4-(trifluoromethyl)pyridin-3-yllpropanolamine also provides a site for further functionalization, allowing chemists to explore diverse chemical space and identify novel bioactive derivatives.

The synthesis of 3-fluoro--4-(trifluoromethyl)pyridin--ylylpropanolamine involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps typically include nucleophilic substitution reactions at the pyridine ring, followed by alkylation and protection-deprotection strategies to introduce the propylamine moiety. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions may also be employed to enhance efficiency and selectivity.

From a computational chemistry perspective, 3-fluoro--4-(trifluoromethyl)pyridin--ylylpropanolamine has been subjected to extensive molecular modeling studies to understand its binding mode with potential targets. These studies have provided valuable insights into how the fluorine and trifluoromethyl substituents influence receptor interactions, guiding the design of more potent analogs. Additionally, computational methods have been used to predict metabolic pathways and potential drug-drug interactions, which are crucial for assessing safety and efficacy.

The pharmacokinetic properties of 3-fluoro--4-(trifluoromethyl)pyridin--ylylpropanolamine are another area of active investigation. Fluorinated compounds often exhibit improved pharmacokinetic profiles due to their enhanced lipophilicity and metabolic stability. However, detailed studies are needed to fully characterize the absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) profiles of this compound. Such information is essential for evaluating its suitability for clinical development.

In conclusion, 3-fluoro--4-(trifluoromethyl)pyridin--ylylpropanolamine (CAS No. 1597229--93--0) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features combined with its potential biological activities make it an attractive scaffold for developing novel therapeutics. As research in this area continues to advance, 3-fluoro--4-(trifluoromethyl)pyridin--ylylpropanolamine is likely to play a significant role in addressing unmet medical needs across multiple therapeutic domains.

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